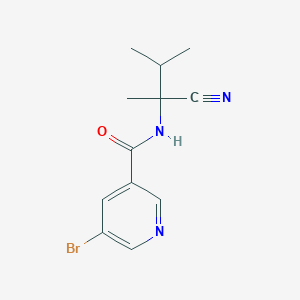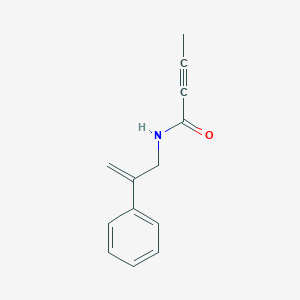![molecular formula C10H19Cl2N3O2 B3007602 3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride CAS No. 2580205-24-7](/img/structure/B3007602.png)
3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid; dihydrochloride, also known as DMPEA-PC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrazol, which is a heterocyclic organic compound that contains a five-membered ring with two nitrogen atoms. DMPEA-PC has been found to have various biochemical and physiological effects, making it a promising candidate for research and development.
Applications De Recherche Scientifique
Anticancer Activity
The compound EN300-27695400 has demonstrated promising antiproliferative activity against several cancer cell lines. Specifically, it was screened against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HEPG-2) cell lines. The compound exhibited cytotoxic effects, with an IC50 ranging from 5.00 to 32.52 μM. Notably, its inhibitory activity against protein kinases was also evaluated, showing potent inhibition against fibroblast growth factor receptor (FGFR) with an IC50 of 5.18 μM .
Protein Kinase Inhibition
Protein kinases play crucial roles in cell processes such as proliferation, differentiation, migration, metabolism, and apoptosis. Dysregulation of protein kinases is associated with various diseases, including cancer. EN300-27695400 acts as a selective kinase inhibitor, making it a promising candidate for cancer treatment. Its inhibitory effects on FGFR, EGFR, insulin receptor (IR), and vascular endothelial growth factor receptor (VEGFR) highlight its potential therapeutic applications .
Pyrazolo [3,4-d]pyrimidine Derivatives
EN300-27695400 belongs to the pyrazolo [3,4-d]pyrimidine class, which has diverse biological and pharmacological properties. These derivatives have been extensively studied for their anticancer effects. Mechanistically, they act as cyclin-dependent kinase (CDK) inhibitors, glycogen synthase kinase (GSK) inhibitors, EGFR inhibitors, and dual src/Ab1 kinase inhibitors. The cytotoxicity of this compound is attributed to these multifaceted mechanisms .
Polymer Ligands
EN300-27695400 derivatives have been explored as ligands in coordination chemistry. For example, poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands were synthesized by alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF. These ligands exhibit interesting properties and can be employed in metal coordination complexes .
Propriétés
IUPAC Name |
3-[1-(1,5-dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.2ClH/c1-7(11-5-4-10(14)15)9-6-12-13(3)8(9)2;;/h6-7,11H,4-5H2,1-3H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSWNJQUHATHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NCCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

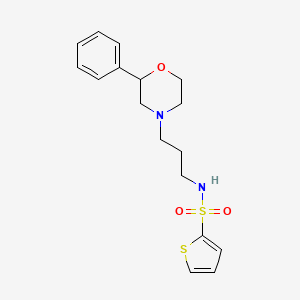
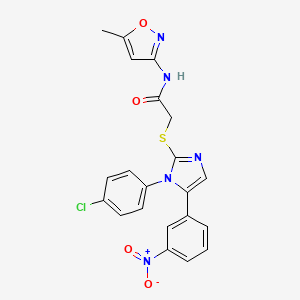



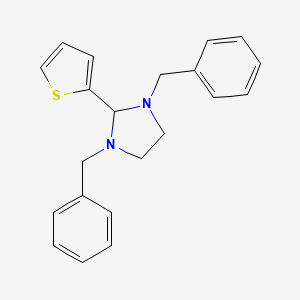
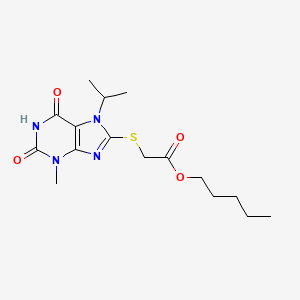
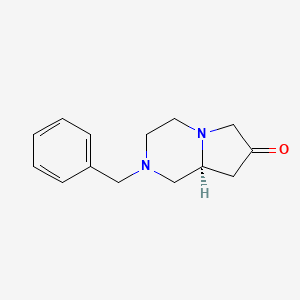
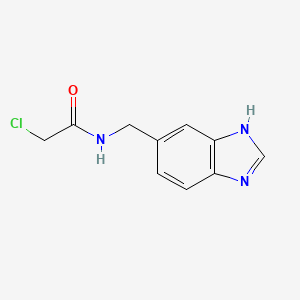
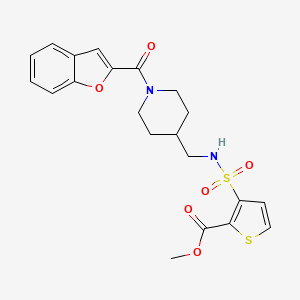
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3007537.png)
![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)
